4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide
Description
4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide is a benzamide derivative characterized by a 4-cyano substitution on the benzoyl ring and a dimethylcarbamoyl methyl group attached to the para-position of the phenylamine moiety. The dimethylcarbamoyl group introduces a carbamate-linked dimethylamide, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
4-cyano-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21(2)17(22)11-13-5-9-16(10-6-13)20-18(23)15-7-3-14(12-19)4-8-15/h3-10H,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLSPYUMUFHJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the synthesis of cyanoacetamides can be scaled up using solvent-free reactions. The reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides . This method is advantageous due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include dicyclohexyl carbodiimide and 4-N,N-dimethylamino pyridine for condensation reactions . Transition metal catalysts such as copper cyanide, potassium cyanide, and sodium cyanide are often used in cyanation reactions .
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .
Scientific Research Applications
4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of 4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide involves its ability to act as a versatile intermediate in organic synthesis. The cyano and carbamoyl groups in the molecule enable it to participate in various condensation and substitution reactions, leading to the formation of biologically active compounds . The molecular targets and pathways involved depend on the specific derivatives formed from the compound.
Comparison with Similar Compounds
Structural Analogues of 4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide
The following table summarizes key structural and functional differences between the target compound and related benzamides:
Key Structural and Functional Differences
Substituent Effects on the Benzamide Core
- Electron-Withdrawing Groups (EWGs): The 4-cyano group in the target compound is a strong EWG, which may stabilize the benzamide’s electronic configuration and influence binding to biological targets. In contrast, 4-bromo () and 4-morpholino () substituents exhibit distinct electronic profiles, altering reactivity and interaction with enzymes or receptors .
- Hydroxyl vs. Cyano Groups: Salicylamides (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) possess a 2-hydroxy group, enhancing hydrogen-bonding capacity but reducing lipophilicity compared to the target compound’s cyano group .
N-Phenyl Substituent Variations
- Dimethylcarbamoyl Methyl vs.
- Morpholino vs. Dimethylamino Groups: Morpholino-substituted benzamides () demonstrate improved solubility and antibacterial activity due to the oxygen-rich morpholine ring, whereas dimethylamino groups () may enhance basicity and protein-binding interactions .
Biological Activity
4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide is a complex organic compound classified under cyanoacetamides. This compound has garnered attention due to its diverse biological activities, making it a significant subject of study in medicinal chemistry and related fields. The presence of both cyano and carbamoyl groups in its structure enhances its potential as a precursor for various biologically active compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 282.34 g/mol. The compound features a cyano group (-C≡N) and a dimethylcarbamoyl moiety, contributing to its reactivity and solubility in organic solvents.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections, particularly in inhibiting the entry of viruses like Ebola and Marburg .
- Anticancer Properties : The compound has been explored for its potential as a chemotherapeutic agent, with studies indicating cytotoxic effects on cancer cell lines.
- Antimicrobial Effects : Certain derivatives demonstrate significant antimicrobial activity against various bacterial strains.
The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with biological targets. The cyano group is known to participate in nucleophilic addition reactions, while the carbamoyl group can facilitate hydrogen bonding interactions with biomolecules.
Antiviral Activity
A study focusing on 4-(aminomethyl)benzamide derivatives highlighted their effectiveness against Ebola virus. Compounds structurally related to this compound exhibited EC values lower than 10 μM, indicating potent antiviral activity .
Anticancer Studies
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, one study reported that certain analogs led to significant cell death in breast cancer cell lines through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
Antimicrobial Testing
Research conducted on various substituted cyanoacetamides demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing promising antimicrobial properties that warrant further investigation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-cyano-N-(4-nitrophenyl)acetamide | Structure | Anticancer, Antimicrobial |
| 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid | Structure | Antiviral |
The unique substitution pattern of this compound enhances its solubility and reactivity compared to other cyanoacetamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
